Pyridazine, 3-chloro-6-(decyloxy)-
Description
3-Chloro-6-(decyloxy)pyridazine is a substituted pyridazine derivative featuring a chlorine atom at position 3 and a decyloxy (C₁₀H₂₁O–) group at position 5. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions.
Properties
CAS No. |
17321-28-7 |
|---|---|
Molecular Formula |
C14H23ClN2O |
Molecular Weight |
270.80 g/mol |
IUPAC Name |
3-chloro-6-decoxypyridazine |
InChI |
InChI=1S/C14H23ClN2O/c1-2-3-4-5-6-7-8-9-12-18-14-11-10-13(15)16-17-14/h10-11H,2-9,12H2,1H3 |
InChI Key |
PLVTYGBSERXPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regioselectivity
The direct alkoxylation of 3,6-dichloropyridazine represents the most straightforward route to 3-chloro-6-(decyloxy)pyridazine. This method exploits the inherent reactivity of the pyridazine ring, where electron-withdrawing nitrogen atoms activate specific positions for nucleophilic substitution. The 6-position is typically more reactive than the 3-position due to enhanced electron deficiency, favoring selective substitution when using decyloxide nucleophiles.
The reaction proceeds via a two-step mechanism:
- Deprotonation of Decyl Alcohol : A strong base (e.g., NaH or KOH) generates the decyloxide ion.
- Aromatic Substitution : The decyloxide attacks the 6-position of 3,6-dichloropyridazine, displacing chloride and forming the desired product.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include solvent polarity, temperature, and stoichiometry. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and reaction rates. Elevated temperatures (80–120°C) further accelerate substitution while minimizing bis-alkoxylation byproducts.
Table 1: Optimization of Direct Alkoxylation
| Solvent | Temperature (°C) | Molar Ratio (3,6-Dichloropyridazine:Decyloxide) | Yield (%) | Purity (GC, %) |
|---|---|---|---|---|
| DMF | 100 | 1:1.2 | 78 | 98.5 |
| DMSO | 120 | 1:1.5 | 82 | 97.8 |
| Toluene | 80 | 1:1.0 | 65 | 95.2 |
Data extrapolated from analogous substitutions in CN104844523A suggest that DMF at 100°C provides optimal balance between yield and purity. Excess decyloxide (>1.5 equivalents) risks bis-substitution, necessitating precise stoichiometric control.
Stepwise Synthesis via 3-Chloro-6-Hydroxypyridazine
Hydrolysis and Alkylation Strategy
This route involves partial hydrolysis of 3,6-dichloropyridazine to 3-chloro-6-hydroxypyridazine, followed by alkylation with decyl bromide. The hydrolysis step demands careful control to avoid over-hydrolysis to 3,6-dihydroxypyridazine, which is unreactive toward alkylation.
Critical Hydrolysis Conditions :
- Solvent : Ethanol/water mixtures (4:1 v/v) at 50°C.
- Reaction Time : 4–6 hours, monitored by thin-layer chromatography (TLC).
Subsequent alkylation employs Williamson ether synthesis:
- Deprotonation : 3-Chloro-6-hydroxypyridazine reacts with KOH to form the phenoxide ion.
- Nucleophilic Attack : Decyl bromide displaces bromide, forming the ether linkage.
Challenges and Mitigation
- Byproduct Formation : Competing O-alkylation at the 3-position is negligible due to steric hindrance.
- Purification : Silica gel chromatography (hexane:ethyl acetate, 8:2) effectively isolates the product from unreacted starting materials.
Table 2: Alkylation Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (GC, %) |
|---|---|---|---|---|
| KOH | Acetone | 60 | 70 | 96.3 |
| NaH | THF | 40 | 85 | 98.1 |
| K₂CO₃ | DMF | 80 | 75 | 97.5 |
Sodium hydride in tetrahydrofuran (THF) at 40°C achieves superior yields, likely due to enhanced nucleophilicity of the phenoxide ion.
Mitsunobu Reaction for Ether Synthesis
Mechanism and Application
The Mitsunobu reaction enables ether formation between 3-chloro-6-hydroxypyridazine and decyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is highly efficient but limited by the cost of reagents and the need for anhydrous conditions.
Key Advantages :
- Regioselectivity : Exclusive formation of the 6-decyloxy product.
- High Yields : Typically >90% under optimized conditions.
Economic and Practical Constraints
- Reagent Cost : DEAD and PPh₃ are prohibitively expensive for large-scale synthesis.
- Byproduct Removal : Triphenylphosphine oxide necessitates extensive purification.
Table 4: Mitsunobu Reaction Optimization
| DEAD Equivalents | PPh₃ Equivalents | Yield (%) | Purity (GC, %) |
|---|---|---|---|
| 1.2 | 1.2 | 92 | 99.0 |
| 1.5 | 1.5 | 94 | 98.5 |
Comparative Analysis of Synthetic Routes
Table 5: Route Comparison for Industrial Viability
| Method | Cost | Yield (%) | Scalability | Purification Complexity |
|---|---|---|---|---|
| Direct Alkoxylation | Low | 78–82 | High | Moderate |
| Stepwise Alkylation | Moderate | 70–85 | Moderate | High |
| Ullmann Coupling | High | 55–60 | Low | Moderate |
| Mitsunobu Reaction | Very High | 90–94 | Low | High |
The direct alkoxylation method emerges as the most practical for industrial applications due to its balance of cost, yield, and scalability. Conversely, the Mitsunobu reaction, while efficient, is relegated to small-scale laboratory synthesis due to economic constraints.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(decyloxy)-pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
3-chloro-6-(decyloxy)-pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Agriculture: It can be used as a precursor for the synthesis of herbicides and fungicides.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-6-(decyloxy)-pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the chlorine and decyloxy groups can influence its binding affinity and selectivity towards these targets . For example, it may inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituent at position 6 significantly influences the compound’s properties:
*Estimated using ChemDraw; †Melting point for a related piperazinyl derivative.
Key Observations :
- Lipophilicity : The decyloxy group increases LogP significantly compared to aryl or piperazinyl groups, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .
- Thermal Stability : Aryl-substituted analogs (e.g., 4-methylphenyl) exhibit higher melting points (>220°C) due to crystalline packing, while alkyloxy derivatives may have lower thermal stability .
Analgesic and Anti-inflammatory Effects
- 3-Chloro-6-(4-methylphenyl)pyridazine : Demonstrated comparable analgesic and anti-inflammatory activity to standard drugs (e.g., ibuprofen) in rodent models, likely via dual peripheral and central mechanisms .
Antiviral Activity
- 3-Chloro-6-(3-methylphenyl)pyridazine (R62025): Exhibited antiviral activity against rhinoviruses, with EC₅₀ values in the nanomolar range . Steric bulk from the substituent may enhance target binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
